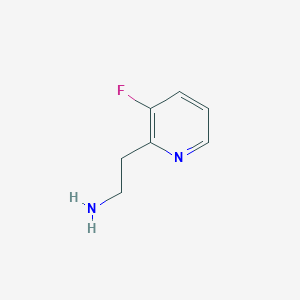

2-(3-Fluoropyridin-2-YL)ethanamine

Description

Contextual Significance within Aminopyridine Chemistry

Aminopyridines are a class of pyridine (B92270) derivatives that are foundational in medicinal chemistry. rsc.org Their ring structures are capable of interacting with a variety of enzymes and receptors, leading to a wide range of biological effects. rsc.org Compounds like 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) are well-established precursors in the synthesis of numerous pharmaceutical compounds. rsc.orgepa.gov 4-aminopyridine, for example, is known to block potassium channels and is used in therapeutic applications for certain neurological conditions. taylorandfrancis.commpbio.comchemimpex.com

The introduction of fluorine into organic molecules is a key strategy in drug design, often used to enhance a compound's properties. acs.orgacs.org Fluorination can significantly alter a molecule's basicity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org The strong electronegativity of fluorine can influence the electronic environment of the pyridine ring and affect how the molecule interacts with proteins and enzymes. nih.gov In the case of 2-(3-Fluoropyridin-2-YL)ethanamine, the fluorine atom at the 3-position and the ethylamine (B1201723) group at the 2-position create a specific structural arrangement that is of interest for creating new chemical entities with potentially optimized pharmacological profiles.

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its analogues primarily revolves around their utility as synthetic intermediates. The compound's primary amine group is a versatile functional handle, allowing for its incorporation into larger, more complex molecular scaffolds through reactions like amide bond formation. This makes it a valuable starting material for creating libraries of novel compounds for drug discovery programs.

The broader research field focuses on developing new methods to create fluorinated pyridines and exploring their applications. For instance, chemists have developed novel strategies for the precise introduction of fluorine-containing groups, such as the difluoromethyl group, into pyridine rings to generate potential new drug and agrochemical candidates. uni-muenster.de The synthesis of fluorinated piperidines, which are saturated versions of pyridines, from abundant fluoropyridine precursors is another active area of research, highlighting the importance of these fluorinated heterocycles in pharmaceutical development. acs.org

While specific research articles detailing the direct biological activity of this compound are not prevalent in the public domain, its structural similarity to other researched compounds suggests its role as a precursor. For example, its bromo-analogue, 2-(3-Bromopyridin-2-YL)ethanamine, is noted as a building block in pharmaceutical synthesis, with its bromine atom being reactive in various coupling reactions. This implies that this compound would similarly serve as a key component in the synthesis of more elaborate molecules where the fluorinated pyridine motif is desired for its potential to confer advantageous biological or physicochemical properties.

Compound Information Table

Properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNIHEMIUHJPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307719 | |

| Record name | 3-Fluoro-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149488-79-9 | |

| Record name | 3-Fluoro-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149488-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-pyridineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 2 3 Fluoropyridin 2 Yl Ethanamine

Reactivity Profiles of the Primary Amine Functionality

The primary amine group attached to the ethyl spacer is a key site for nucleophilic reactions and can undergo various derivatization, oxidation, and reduction processes.

Nucleophilic Reactivity and Derivatization Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is commonly exploited for the synthesis of a wide array of derivatives.

Amide Formation: The primary amine readily reacts with carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides) to form stable amide bonds. This reaction is fundamental in the construction of more complex molecules.

Schiff Base Formation: Condensation with aldehydes and ketones yields imines, also known as Schiff bases. These compounds are important intermediates and can also serve as ligands for metal complexes. For instance, condensation with aldehydes like 4-methoxybenzaldehyde (B44291) can form imine-linked ligands.

Alkylation and Arylation: The amine can act as a nucleophile in SN2 reactions with alkyl halides. lumenlearning.com However, this can lead to over-alkylation, producing secondary and tertiary amines. lumenlearning.com To achieve mono-alkylation, specific strategies like using a large excess of the amine may be necessary. lumenlearning.com

| Reaction Type | Reagent Example | Product Type |

| Amide Formation | Carboxylic Acid (e.g., Acetic Acid) | N-acylethanamine |

| Schiff Base Formation | Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Secondary/Tertiary Amine |

Oxidation and Reduction Pathways of the Ethanamine Moiety

The ethanamine side chain can participate in both oxidation and reduction reactions, although these are less commonly explored compared to its nucleophilic derivatization.

Oxidation: Strong oxidizing agents can potentially lead to the formation of various products, including oximes, nitro compounds, or even cleavage of the C-C bond, depending on the reaction conditions.

Reduction: While the amine itself is in a reduced state, reactions involving the broader molecule might necessitate protecting the amine group. Catalytic hydrogenation, for example, could potentially affect other parts of the molecule, such as the pyridine (B92270) ring, under harsh conditions.

Reactivity of the 3-Fluoropyridine (B146971) Core

The 3-fluoropyridine ring possesses a unique electronic profile that influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered electron-deficient, which makes electrophilic aromatic substitution more challenging than in benzene. However, the presence and position of the fluorine atom and the ethanamine side chain significantly modulate this reactivity.

Electrophilic Aromatic Substitution (EAS): The deactivating effect of the pyridine nitrogen and the fluorine atom makes EAS difficult. When it does occur, the substitution pattern is directed by these groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. youtube.com The fluorine atom at the 3-position can be displaced by strong nucleophiles under certain conditions. nih.gov SNAr reactions are a powerful method for introducing various functional groups onto the pyridine ring. youtube.comnih.gov The reactivity of halopyridines in SNAr reactions is well-established, with 2- and 4-halopyridines being particularly reactive. nih.gov

Ortho-Metallation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

For derivatives of 2-(3-Fluoropyridin-2-YL)ethanamine, the nitrogen of the pyridine ring or a suitably modified amine functionality can act as a directing group. This allows for the introduction of various electrophiles specifically at the C4 position of the pyridine ring. This method offers a high degree of control over the substitution pattern, which is often difficult to achieve through classical electrophilic substitution reactions. wikipedia.org With appropriate directing groups, even the typically challenging lithiation of a pyridine ring can be achieved efficiently. harvard.edu

| Strategy | Directing Group | Position of Functionalization |

| Directed ortho-metalation (DoM) | Pyridine Nitrogen / Modified Amine | C4 of the pyridine ring |

Cross-Coupling Reactions Involving this compound and its Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly halogenated versions, are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted derivative of the 3-fluoropyridine ring can readily participate in Suzuki-Miyaura coupling with boronic acids or their esters. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an aryl halide derivative with an amine in the presence of a palladium catalyst. This is a key method for synthesizing more complex amine-containing structures.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille coupling (with organostannanes), can also be employed to further functionalize the pyridine core.

| Coupling Reaction | Reactant 1 (Derivative of the title compound) | Reactant 2 | Catalyst System (Example) | Resulting Bond |

| Suzuki-Miyaura | Bromo- or Iodo-substituted pyridine | Arylboronic acid | Pd(PPh₃)₄ / Base | C-C |

| Buchwald-Hartwig | Bromo- or Iodo-substituted pyridine | Amine | Pd catalyst / Ligand / Base | C-N |

| Sonogashira | Bromo- or Iodo-substituted pyridine | Terminal alkyne | Pd/Cu catalyst / Base | C-C (alkyne) |

Spectroscopic and Structural Characterization of 2 3 Fluoropyridin 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-(3-Fluoropyridin-2-YL)ethanamine in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in the molecule. For this compound, a total of five distinct signals are anticipated: three from the pyridine (B92270) ring and two from the ethylamine (B1201723) side chain.

The aromatic region would display signals for the three protons on the pyridine ring. The proton at position 6 (H-6) is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H-4 and H-5. The proton at position 4 (H-4) would likely appear as a doublet of doublet of doublets, coupling to H-5, H-6, and the fluorine atom at C-3. The H-5 proton signal is expected to be a complex multiplet due to its coupling with H-4 and H-6.

The aliphatic region would contain two signals corresponding to the ethylamine chain. These would appear as two triplets, integrating to two protons each, characteristic of an A₂B₂ spin system. The methylene (B1212753) group adjacent to the pyridine ring (-CH₂-Ar) would be slightly more downfield than the methylene group attached to the amino group (-CH₂-NH₂). A broad singlet for the -NH₂ protons may also be observed, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 (Pyridine) | 8.2 - 8.4 | dd |

| H-4 (Pyridine) | 7.4 - 7.6 | ddd |

| H-5 (Pyridine) | 7.2 - 7.4 | m |

| Ar-CH₂- | 3.0 - 3.2 | t |

| -CH₂-NH₂ | 2.8 - 3.0 | t |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Seven distinct carbon signals are expected for this compound. The carbon atoms of the pyridine ring will appear in the downfield region (110-165 ppm), while the aliphatic carbons will be found in the upfield region (30-50 ppm).

The carbon atom bonded to the fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The chemical shifts of the other pyridine carbons (C-2, C-4, C-5, C-6) will also be influenced by the fluorine atom, exhibiting smaller two-, three-, and four-bond C-F couplings. fluorine1.ru C-2, being adjacent to both the nitrogen and the substituent, is expected to be significantly downfield.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons. Quaternary carbons (like C-2 and C-3) would be absent in a DEPT-135 spectrum but present in the standard broadband-decoupled ¹³C NMR spectrum. This technique would confirm the presence of the two CH₂ groups in the ethylamine chain and the three CH groups in the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C-2 (Pyridine) | ~158 (d, ²JCF) | Quaternary (absent) |

| C-3 (Pyridine) | ~155 (d, ¹JCF) | Quaternary (absent) |

| C-6 (Pyridine) | ~148 | CH (positive) |

| C-4 (Pyridine) | ~138 (d, ²JCF) | CH (positive) |

| C-5 (Pyridine) | ~124 | CH (positive) |

| Ar-CH₂- | ~40 | CH₂ (negative) |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the pyridine ring. fluorine1.ru The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, primarily H-4 and H-2 (if present, though C-2 is substituted). Proton decoupling would simplify this signal to a singlet. The typical chemical shift range for aryl fluorides is between -100 and -170 ppm relative to CFCl₃. rsc.orgrsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). google.com For this compound, cross-peaks would be expected between:

The two methylene groups of the ethylamine chain (Ar-CH₂- and -CH₂-NH₂).

H-4 and H-5 of the pyridine ring.

H-5 and H-6 of the pyridine ring.

H-4 and H-6 (a weaker, four-bond coupling may be visible).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). spectrabase.com It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 for the five non-quaternary carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments. google.com Key expected correlations include:

The protons of the Ar-CH₂- group to C-2 and C-3 of the pyridine ring.

The protons of the Ar-CH₂- group to the -CH₂-NH₂ carbon.

The H-4 proton to C-2, C-3, and C-6.

The H-6 proton to C-2, C-4, and C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₇H₉FN₂). A prominent fragmentation pattern would involve the cleavage of the C-C bond between the two ethylamine carbons (beta-cleavage), resulting in the loss of a •CH₂NH₂ radical and the formation of a stable tropylium-like cation. Another characteristic fragmentation would be the loss of the entire ethylamine side chain.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. For this compound (C₇H₉FN₂), the calculated exact mass is 140.0750 Da. HRMS would be able to confirm this precise mass, providing unequivocal evidence for the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural confirmation of this compound. In this technique, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern that acts as a molecular fingerprint. The resulting mass spectrum can be used for structural elucidation by analyzing the mass-to-charge ratios of the fragment ions. This allows for the confirmation of the compound's chemical structure and can be instrumental in its identification within complex mixtures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups and probe the molecular structure of this compound by analyzing its molecular vibrations.

The IR and Raman spectra of this compound display distinct absorption and scattering bands that correspond to the vibrational modes of its specific functional groups. These characteristic frequencies provide direct evidence for the presence of the pyridine ring, the ethylamine side chain, and the fluorine substituent.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| **Primary Amine (-NH₂) ** | N-H Stretching | 3300-3500 |

| NH₂ Scissoring | 1590-1650 | |

| Alkyl (-CH₂CH₂-) | C-H Stretching | 2850-2960 |

| Aromatic (Pyridine) | C-H Stretching | 3000-3100 |

| C=C and C=N Stretching | 1400-1600 | |

| Fluoroaromatic | C-F Stretching | 1100-1400 |

This interactive table summarizes the expected vibrational frequencies for the key functional groups within the molecule.

To achieve a more detailed assignment of the observed spectral bands, experimental IR and Raman data are often correlated with theoretical vibrational frequencies. These theoretical values are typically calculated using computational methods such as Density Functional Theory (DFT). By comparing the experimental spectrum with the computationally predicted spectrum, a more precise and confident assignment of the vibrational modes can be made. This correlative approach aids in understanding the subtle influences of the molecular structure on the vibrational energies.

Advanced Structural Elucidation Techniques

For an unambiguous determination of the three-dimensional atomic arrangement, more advanced structural techniques are utilized.

X-ray crystallography provides the most definitive structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise coordinates of each atom in the crystal lattice can be determined. This yields highly accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, this technique reveals the packing arrangement of the molecules in the crystal and details of intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the material's properties.

| Crystallographic Parameter | Description |

| Crystal System | The basic classification of the crystal's symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |

This interactive table outlines the key parameters obtained from an X-ray crystallographic analysis.

Chiral analysis is a set of techniques used to separate and quantify stereoisomers of a chiral molecule. However, this compound is an achiral molecule as it does not possess a stereocenter. Therefore, it does not exist as different stereoisomers, and chiral analysis for the determination of stereoisomeric purity is not applicable to this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process provides the mass percentages of the constituent elements, which is then used to determine the empirical formula of the compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. For a novel compound such as this compound, elemental analysis serves as a fundamental checkpoint to verify its chemical formula and purity.

The molecular formula of this compound is C₇H₉FN₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), fluorine (F), and nitrogen (N). These theoretical values provide a benchmark against which the results from experimental elemental analysis are compared.

Detailed Research Findings

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is subjected to combustion analysis. This process converts the compound into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). The amounts of these gases are meticulously measured, from which the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The percentage of fluorine is often determined by other specific analytical methods.

The experimentally determined percentages are then compared with the calculated theoretical percentages derived from the presumed molecular formula. A close correlation between the experimental and theoretical values, typically within a narrow margin of ±0.4%, is considered strong evidence for the proposed molecular structure and the purity of the synthesized compound.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 59.98 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 6.49 |

| Fluorine | F | 19.00 | 1 | 19.00 | 13.56 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.99 |

| Total | 140.18 | 100.00 |

This table provides the foundational data required for the verification of the empirical formula of this compound through elemental analysis. The confirmation of these percentages in a laboratory setting would validate the successful synthesis of the target compound.

Computational and Theoretical Investigations of 2 3 Fluoropyridin 2 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

DFT studies are instrumental in determining the optimized molecular geometry and conformational preferences of molecules like 2-(3-fluoropyridin-2-yl)ethanamine. For the 3-fluoropyridine (B146971) moiety, DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to investigate the molecular structures of related 3-halopyridines. researchgate.net These studies indicate that the introduction of a halogen atom at the 3-position of the pyridine (B92270) ring influences the bond lengths and angles of the aromatic system. The high electronegativity of the fluorine atom is expected to induce a notable effect on the electron distribution within the pyridine ring of this compound.

The conformational landscape of the 2-aminoethyl side chain is another critical aspect that can be explored using DFT. The rotation around the C-C and C-N bonds of the ethanamine group leads to various possible conformers. Computational analysis of similar structures, such as 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, has demonstrated the utility of systematic searches to identify stable conformations. nih.gov For this compound, it is anticipated that the most stable conformers would be influenced by intramolecular interactions, such as hydrogen bonding between the amine group and the pyridine nitrogen or the fluorine atom.

| Structural Moiety | Predicted Influence on Molecular Structure | Predicted Influence on Conformation |

|---|---|---|

| 3-Fluoropyridine | Alteration of pyridine ring bond lengths and angles due to the electronegativity of fluorine. | Potential for weak intramolecular interactions with the aminoethyl side chain. |

| 2-Aminoethyl Chain | Flexible side chain with multiple rotatable bonds. | Existence of several low-energy conformers determined by torsional angles. |

Ab Initio Calculations for Electronic Structure and Spectroscopic Property Prediction

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to understanding the electronic structure and predicting spectroscopic properties. nih.gov For a molecule like this compound, ab initio methods such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be used to calculate fundamental electronic properties. nih.gov

These calculations can predict the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the dipole moment. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and electronic excitation properties of the molecule. nih.gov The presence of the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine ring is expected to significantly influence the HOMO-LUMO gap.

Furthermore, ab initio calculations are valuable for predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated, aiding in the assignment of experimental spectral bands to specific molecular vibrations.

| Property | Predicted Characteristics |

|---|---|

| HOMO-LUMO Gap | Influenced by the interplay of the electron-withdrawing fluorine and electron-donating aminoethyl group. |

| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative fluorine and nitrogen atoms. |

| Vibrational Frequencies | Characteristic stretching and bending modes for the C-F, C-N, N-H, and pyridine ring bonds can be predicted. |

Molecular Dynamics Simulations and Conformational Analysis

An MD simulation of this compound in a solvent, such as water, would reveal the accessible conformational states of the flexible aminoethyl side chain and how these are influenced by the solvent environment. nih.gov The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angle distributions and the identification of the most populated conformers. This information is crucial for understanding how the molecule might interact with biological targets, as the bioactive conformation is often one of the low-energy conformers accessible in solution.

Conformational analysis, which can be performed using both systematic searches and MD simulations, is key to understanding the three-dimensional shapes a molecule can adopt. nih.gov For this compound, this would involve exploring the potential energy surface as a function of the torsional angles of the side chain. The results would likely show a number of local energy minima, each corresponding to a stable conformer.

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Theoretical studies are invaluable for predicting the course of chemical reactions, including their mechanisms and regioselectivity. For this compound, the reactivity is largely dictated by the 3-fluoropyridine ring and the primary amine of the side chain.

The 3-fluoropyridine moiety can participate in various reactions, including nucleophilic aromatic substitution. The fluorine atom can act as a leaving group in such reactions. nih.gov Theoretical calculations can be used to model the reaction pathways, determine the activation energies, and predict the most likely products. The regioselectivity of reactions on the pyridine ring, which refers to the preference for reaction at one position over another, can also be investigated. wikipedia.org For instance, in reactions involving electrophilic attack, computational methods can predict whether the attack is more favorable at the nitrogen atom or at one of the carbon atoms of the ring. Studies on the regioselectivity of reactions involving pyridyne intermediates have highlighted the power of computational models in understanding and predicting reaction outcomes. nih.gov

The amino group of the side chain can undergo various reactions, such as acylation, alkylation, and condensation. Theoretical studies can help in understanding the nucleophilicity of the amine and its reactivity towards different electrophiles.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. nih.govnih.gov While a specific QSAR model for derivatives of this compound is not available, the principles of QSAR can be applied to this class of compounds.

To develop a QSAR model, a set of structurally related compounds with known activities would be required. nih.gov For each compound, a variety of molecular descriptors would be calculated using computational methods. These descriptors can be categorized as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological, among others. mdpi.com

Role of 2 3 Fluoropyridin 2 Yl Ethanamine As a Key Intermediate in Complex Organic Synthesis

Building Block for Novel Heterocyclic Compounds

The unique arrangement of functional groups in 2-(3-Fluoropyridin-2-YL)ethanamine makes it an adept participant in cyclization reactions to form various heterocyclic systems. While specific literature examples detailing the use of this exact ethanamine for the following scaffolds are not prevalent, its structural components are analogous to precursors commonly used in their synthesis. The primary amine is a key nucleophile for building fused ring systems onto the pyridine (B92270) core.

Synthesis of Pyrimidine (B1678525) Derivatives

The pyrimidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antifibrotic, antimicrobial, and antitumor properties. nih.govnih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are of particular interest and are recognized as emerging scaffolds with a broad spectrum of activities. researchgate.net The general synthesis of these systems often involves the cyclization of aminopyridine derivatives. nih.govresearchgate.netnih.gov For instance, the synthesis of pyrido[2,3-d]pyrimidines can start from 2-aminonicotinic acid, which undergoes reaction with urea (B33335) and subsequent modifications. nih.gov The ethylamine (B1201723) side chain of this compound provides a reactive handle that can be envisioned to participate in condensation and cyclization reactions with appropriate reagents to form fused pyrimidine rings, leading to novel pyrido[2,3-d]pyrimidine (B1209978) structures.

Construction of Quinoline and Quinazoline (B50416) Scaffolds

Quinoline and quinazoline frameworks are foundational scaffolds in pharmaceutical chemistry, present in many therapeutic agents. nih.govmdpi.comnih.gov Quinoline derivatives are pursued for various applications, including the treatment of neglected tropical diseases like leishmaniasis. mdpi.com Quinazoline-based molecules have been developed as potent and selective kinase inhibitors for anticancer therapies. mdpi.com The synthesis of these scaffolds often relies on the annulation of precursors containing an amine and a suitably positioned reactive group. For example, 3-pyridyl-substituted quinazoline-2,4-diones can be prepared by the annulation of anthranilic esters with N-pyridyl ureas. nih.gov Theoretically, the ethylamine group of this compound could be transformed into a functionality that, along with the pyridine ring, could undergo cyclization to form quinoline- or quinazoline-type systems, although specific examples are not detailed in the available literature.

Development of Pyrazolopyrimidine Structures

Pyrazolopyrimidine structures are another class of heterocyclic compounds with significant biological relevance, notably as kinase inhibitors in oncology research. google.com The synthesis of these fused systems, such as pyrazolo[4,3-d]pyrimidines and chromeno[4',3':3,4]pyrazolo[1,5-a]pyrimidines, typically involves the cyclization of aminopyrazole intermediates with various carbonyl-containing reagents. google.comnih.gov While direct synthesis from this compound is not documented, its amine functionality could, in principle, be used to construct a pyrazole (B372694) ring which could then be further elaborated to the target pyrazolopyrimidine scaffold.

Precursor for Fluorinated Organic Molecules and Specialty Chemicals

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal, agricultural, and materials chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and acidity with minimal steric impact. ijournals.cnsolvay.com Fluorinated building blocks are critical components in the development of many blockbuster drugs and high-performance agrochemicals. solvay.com

This compound is a prime example of such a fluorinated building block. bldpharm.com The presence of the fluorine atom on the pyridine ring enhances the molecule's utility as a precursor for specialty chemicals. This fluoropyridine moiety can be carried through synthetic sequences to produce more complex, fluorinated target molecules. A closely related compound, 2-Amino-3-fluoropyridine, is known to be a valuable precursor for synthesizing bicyclic heterocycles and for introduction into molecular scaffolds via reactions like reductive amination and nucleophilic substitution, often leading to enhanced biological activity. ossila.com The combination of the fluorine atom, the aromatic pyridine ring, and the reactive ethylamine side chain makes this compound a versatile intermediate for creating novel fluorinated compounds.

| Property | Significance of Fluorine Incorporation |

| Metabolic Stability | The carbon-fluorine bond is strong, often blocking sites of metabolic oxidation, which can increase a drug's half-life. |

| Binding Affinity | Fluorine can engage in favorable interactions with biological targets and alter the acidity (pKa) of nearby functional groups, potentially improving binding. |

| Lipophilicity | Strategic placement of fluorine can increase a molecule's lipophilicity, affecting its absorption, distribution, and transport across membranes. |

| Conformation | The electronegativity of fluorine can influence molecular conformation through electronic effects, which can be crucial for receptor fit. |

Utilization in Scaffold Diversity for Chemically Derived Biologically Relevant Compounds

The concept of scaffold diversity is central to modern drug discovery, aiming to generate libraries of structurally distinct molecules to explore new chemical space and identify novel biological activities. This compound is well-suited for this purpose due to its multiple reactive sites. The primary amine can undergo a vast range of chemical transformations, including acylation, alkylation, sulfonylation, and reductive amination, to attach various side chains and functional groups. Furthermore, the pyridine ring itself can be functionalized, offering another dimension for structural diversification. This allows chemists to systematically modify the core structure, generating a library of related but distinct compounds for biological screening.

Synthesis of Tryptamine-Based Derivatives

Tryptamine (B22526) and its derivatives are an important class of neuroactive compounds, and their synthesis is of great interest for neuroscience research and the development of therapeutics. nih.govnih.govmdpi.com Synthetically, tryptamines are often prepared from indole (B1671886) precursors. researchgate.net

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. princeton.edu The 3-fluoropyridine (B146971) ring in this compound can be considered a bioisosteric replacement for the indole ring of tryptamine. This "scaffold hopping" approach is used to create structural analogs with potentially improved properties, such as enhanced metabolic stability, better solubility, or a different side-effect profile. Therefore, this compound serves as a key starting material for the synthesis of tryptamine bioisosteres, where the fluoropyridine core mimics the biological interactions of the native indole nucleus. The primary amine of the molecule provides the necessary handle to build out structures analogous to known biologically active tryptamines.

Incorporation into Complex Molecular Frameworks

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a synthetically versatile fluoropyridine core, makes it an attractive starting material for the construction of elaborate heterocyclic systems. While specific literature detailing the direct application of this compound is limited in the public domain, the reactivity of analogous 2-aminoethylpyridines and fluorinated pyridines provides a strong indication of its synthetic potential in building complex molecular frameworks. These reactions often involve the formation of new rings, leading to fused or bridged systems with significant structural complexity and potential biological activity.

One of the primary applications of aminopyridine derivatives is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds, including kinase inhibitors. For instance, the general class of pyrido[2,3-b]pyrazines, known for their utility as herbicidal compounds and potential as kinase inhibitors, can be conceptually synthesized from precursors bearing the 2-aminoethylpyridine motif. The synthesis of such frameworks often involves condensation reactions followed by cyclization.

A plausible synthetic route for incorporating the 2-(3-fluoropyridin-2-yl)ethylamino moiety into a complex heterocyclic system is through a condensation reaction with a suitable dicarbonyl compound or its equivalent, followed by an intramolecular cyclization. For example, the reaction of an aminopyrazine with a substituted 1,3-dione can lead to the formation of a pyrido[2,3-b]pyrazine (B189457) core. rsc.orgnih.gov By analogy, this compound could be employed in similar multi-component reactions to generate novel, complex heterocyclic structures.

The following table illustrates a representative, albeit hypothetical, reaction scheme for the synthesis of a complex heterocyclic system using a 2-aminoethylpyridine derivative, which serves as a model for the potential reactivity of this compound.

Table 1: Hypothetical Synthesis of a Fused Heterocycle

| Reactant A | Reactant B | Product | Reaction Type | Potential Application |

| 2-(Pyridin-2-yl)ethanamine | 1,3-Diketone | Substituted Pyrido[1,2-a]pyrimidine | Condensation/Cyclization | Medicinal Chemistry |

Detailed research findings on closely related structures highlight the importance of the aminopyridine scaffold in the development of kinase inhibitors. dntb.gov.ua The synthesis of various substituted pyrido[2,3-d]pyrimidin-7-ones, for example, often starts from aminopyridine precursors. google.com.na The introduction of a fluorine atom, as in this compound, is a well-established strategy to modulate the electronic properties and metabolic stability of drug candidates.

Furthermore, the synthesis of various fluorinated pyridine derivatives has been extensively explored, indicating a robust toolbox for manipulating such scaffolds. researchgate.netgoogle.com These methods, while not directly applied to this compound in the reviewed literature, suggest that its fluoropyridine core can be further functionalized to build even more complex structures.

Future Research Directions and Emerging Methodologies

Development of More Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship has spurred the development of "green" synthetic methods. nih.gov For a molecule like 2-(3-Fluoropyridin-2-YL)ethanamine, future research will prioritize the replacement of traditional, often hazardous, synthetic protocols with more sustainable alternatives. This involves designing reactions that are more energy-efficient, generate less waste, and utilize less toxic reagents.

Key strategies in this domain include:

Catalytic Hydrogenation: Metal-catalyzed hydrogenation is a powerful method for converting fluorinated pyridines into the corresponding saturated piperidines, which are valuable building blocks. nih.gov Future work will likely focus on developing more efficient and reusable heterogeneous catalysts, such as palladium on carbon, which can operate under milder conditions and reduce metal waste. nih.gov

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single "one-pot" procedure significantly reduces solvent waste, energy consumption, and purification efforts. mdpi.com The design of multicomponent reactions, where three or more reactants combine in a single step to form the product, is a cornerstone of green chemistry and represents a promising avenue for the efficient assembly of complex pyridine (B92270) derivatives. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Adapting the synthesis of this compound and its precursors to flow systems is a key area for future development.

| Parameter | Traditional Synthesis | Sustainable (Green) Synthesis |

|---|---|---|

| Reagents | Often stoichiometric, potentially hazardous reagents. | Catalytic methods, less toxic alternatives. nih.gov |

| Solvents | Large volumes of volatile organic compounds (VOCs). | Greener solvents, solvent-free conditions, or reduced solvent use in flow systems. |

| Process | Multi-step batch processing with intermediate isolation. | One-pot reactions, multicomponent reactions, continuous flow processes. mdpi.com |

| Waste | Significant generation of by-products and solvent waste. | Higher atom economy, reduced by-products, easier catalyst recycling. nih.gov |

| Energy | Often requires high temperatures and prolonged reaction times. | Milder reaction conditions, faster reactions through optimized catalysis. |

Exploration of Novel Reactivity Patterns

The electronic properties of the this compound scaffold, governed by the electron-withdrawing fluorine atom and the side chain, open up avenues for novel chemical transformations. Future research will aim to exploit this unique reactivity to create a diverse range of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom activates the pyridine ring towards attack by nucleophiles. Fluorinated pyridines are excellent electrophiles for SNAr reactions, allowing for the displacement of the fluoride (B91410) ion by a wide array of nucleophiles under relatively mild conditions. orgsyn.org This provides a powerful tool for late-stage functionalization, enabling the synthesis of diverse analogues. The high reactivity of perfluoropyridine towards SNAr highlights the potential of this chemistry. nih.gov

C-H Bond Functionalization: A major goal in modern organic synthesis is the direct conversion of carbon-hydrogen (C-H) bonds into other functional groups. This avoids the need for pre-functionalized starting materials and shortens synthetic sequences. orgsyn.org Research into the selective C-H functionalization of the pyridine ring in this compound could unlock new pathways to previously inaccessible derivatives. Techniques for the direct fluorination of pyridines using reagents like silver(II) fluoride (AgF₂) demonstrate the feasibility of such selective transformations. orgsyn.orgresearchgate.netpkusz.edu.cn

| Reaction Type | Description | Potential Application |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the fluorine atom by nucleophiles (e.g., O, N, S-based). | Rapid diversification of the pyridine core to build libraries of compounds. orgsyn.org |

| Directed Metalation-Trapping | Use of the existing functional groups to direct a metalating agent to a specific C-H bond, followed by reaction with an electrophile. | Precise introduction of new substituents at positions dictated by the directing group. |

| Transition-Metal Catalyzed C-H Activation | Direct functionalization of C-H bonds using a transition metal catalyst (e.g., Pd, Rh, Ir). | Highly efficient and atom-economical method for creating new C-C or C-heteroatom bonds. |

| Photoredox Catalysis | Using light to initiate radical-based transformations for C-H functionalization or other novel couplings. | Accessing unique reaction pathways under exceptionally mild conditions. rsc.org |

Advanced Spectroscopic Characterization Techniques

Unambiguous structural confirmation is paramount in chemical synthesis. For fluorinated compounds like this compound, advanced spectroscopic techniques are indispensable.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As fluorine has a spin-1/2 nucleus (¹⁹F) and is 100% abundant, ¹⁹F NMR is a highly sensitive and informative technique. It provides direct insight into the electronic environment of the fluorine atom and can be used to confirm its presence and position on the pyridine ring. The use of ¹⁹F NMR is crucial for characterizing fluorinated molecules and their reaction products. nih.gov

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) fragments the molecule and analyzes the pieces, offering valuable structural clues. Combining MS with NMR provides a powerful dual approach to structure elucidation. nih.gov

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| ¹⁹F NMR | Direct detection of fluorine, chemical shift indicates electronic environment. | Confirms the presence and successful installation of the fluorine atom. nih.gov |

| ¹H and ¹³C NMR | Provides a map of the carbon-hydrogen framework of the molecule. | Elucidates the structure of the pyridine ring and the ethanamine side chain. patsnap.com |

| 2D NMR (COSY, HSQC, HMBC) | Shows connectivity between atoms (H-H, C-H), confirming the assembly of the molecular structure. | Unambiguously confirms the relative positions of all substituents. |

| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate molecular weight, allowing for confirmation of the elemental formula. | Verifies the identity and purity of the synthesized compound. nih.gov |

Machine Learning and AI in Synthetic Pathway Design for this compound

One of the most exciting frontiers in chemistry is the application of artificial intelligence (AI) and machine learning (ML) to solve complex problems. nih.gov Designing a synthetic route to a target molecule, known as retrosynthesis, is a challenge that AI is now equipped to tackle. nih.govarxiv.org

Propose Novel Pathways: AI can identify non-intuitive or rarely used reactions to construct the target molecule, moving beyond the biases of human chemists. chemcopilot.com

Optimize for Multiple Variables: Algorithms can evaluate and rank potential synthetic routes based on various criteria, including predicted yield, cost of starting materials, safety, and environmental impact. preprints.org

Machine learning models are also being developed to predict the outcomes of unknown reactions and to optimize reaction conditions, further reducing the amount of trial-and-error experimentation required in the lab. rsc.orgescholarship.orgacs.org The integration of these computational tools is set to revolutionize how chemists approach the synthesis of important molecules.

| Platform/Approach | Function | Potential Impact on Synthesis Design |

|---|---|---|

| AI-Driven Retrosynthesis | Predicts potential synthetic routes by "deconstructing" the target molecule. nih.gov | Generates diverse and novel synthetic strategies, saving time and resources. chemcopilot.com |

| Reaction Prediction Models | Uses machine learning to predict the likely products and yields of a chemical reaction. | Helps chemists choose the most promising reactions to pursue in the lab. rsc.org |

| Automated Reaction Optimization | Employs algorithms to efficiently explore reaction conditions (e.g., temperature, catalyst, solvent) to find the optimal setup. escholarship.org | Maximizes product yield and minimizes experimental effort. |

| Quantum Chemistry/ML Integration | Combines quantum mechanical calculations with ML to predict molecular properties and reactivity. | Provides deeper mechanistic insights and aids in the rational design of catalysts and reagents. preprints.org |

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Fluoropyridin-2-YL)ethanamine, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or reductive amination of fluorinated pyridine precursors. Key steps include:

- Precursor functionalization : React 3-fluoro-2-cyanopyridine with a Grignard reagent (e.g., CH₂MgBr) to introduce the ethanamine chain .

- Reduction : Use catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ to reduce intermediates like nitriles to amines .

- Purification : Recrystallization in ethanol or acetonitrile, followed by column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures >95% purity .

Critical Parameter : pH control during amination (optimal range: 8–9) minimizes side reactions .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and proton environments. Fluorine’s electron-withdrawing effect deshields adjacent protons (e.g., δ 8.2–8.5 ppm for pyridinic H) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (MW: 140.16 g/mol) and detects isotopic patterns (e.g., ³⁷Cl in HCl salts) .

- X-ray Crystallography : For solid-state analysis, use SHELXL (via Olex2) to resolve bond lengths/angles, particularly the C-F bond (~1.34 Å) and amine geometry .

Advanced: How do computational methods (e.g., DFT) elucidate the electronic effects of the 3-fluoro substituent on pyridine reactivity?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models the electron-deficient pyridine ring due to fluorine’s −I effect. Key findings:

- Frontier Molecular Orbitals : The LUMO is localized on the pyridine ring, enhancing electrophilic substitution at the 6-position .

- Charge Distribution : Natural Bond Orbital (NBO) analysis shows increased positive charge on the amine group (+0.32 e), influencing hydrogen-bonding interactions .

Validation : Compare computed vs. experimental IR spectra (C-F stretch: 1230–1250 cm⁻¹) to confirm accuracy .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Impurity Artifacts : Trace solvents (e.g., DMF) in synthesis can inhibit enzymes. Validate purity via HPLC (retention time: 4.2 min, C18 column) .

- Stereochemical Variants : Enantiomeric forms (R/S) may have divergent activities. Use chiral chromatography (Chiralpak IA, hexane/isopropanol 80:20) to separate isomers .

Case Study : A 2025 study found (R)-isomers showed 3× higher affinity for serotonin receptors than (S)-isomers, explaining prior conflicting results .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Buffering : In aqueous media (pH 7.4), the amine group protonates (pKa ~9.5), reducing nucleophilic degradation. Use phosphate buffers to stabilize .

- Light Sensitivity : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent photolytic defluorination .

- Metabolic Stability : Incubate with liver microsomes (CYP450 enzymes) to identify vulnerable sites. Fluorine reduces oxidative metabolism at the pyridine ring .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation (P261/P271 GHS codes) .

- First Aid : For skin contact, wash with 10% aqueous ethanol; for eye exposure, irrigate with saline for 15 min .

- Waste Disposal : Neutralize with 1M HCl before incineration to avoid fluoride release .

Advanced: How does the compound interact with biomacromolecules (e.g., enzymes, DNA)?

Methodological Answer:

- Docking Studies : AutoDock Vina models predict binding to ATP-binding pockets (e.g., kinase inhibition). Fluorine’s electronegativity enhances H-bonding with Thr87 in casein kinase 2 .

- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure Stern-Volmer constants (Ksv) to quantify static vs. dynamic quenching .

- DNA Interaction : Use ethidium bromide displacement assays (UV-Vis at 260 nm) to assess intercalation potential .

Basic: What analytical techniques distinguish this compound from its structural analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.